molecular formula C14H21NO2 B13061999 2-(4-Methoxyphenyl)-2,5,5-trimethylmorpholine

2-(4-Methoxyphenyl)-2,5,5-trimethylmorpholine

Cat. No.: B13061999
M. Wt: 235.32 g/mol
InChI Key: QGFQICBTJMVBGM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2,5,5-trimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a 4-methoxyphenyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2,5,5-trimethylmorpholine typically involves the reaction of 4-methoxybenzaldehyde with 2,5,5-trimethylmorpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include tetrahydrofuran (THF) and methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2,5,5-trimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-2,5,5-trimethylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2,5,5-trimethylmorpholine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its chemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-Methoxyphenethylamine

Uniqueness

2-(4-Methoxyphenyl)-2,5,5-trimethylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2,5,5-trimethylmorpholine

InChI

InChI=1S/C14H21NO2/c1-13(2)10-17-14(3,9-15-13)11-5-7-12(16-4)8-6-11/h5-8,15H,9-10H2,1-4H3

InChI Key

QGFQICBTJMVBGM-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CN1)(C)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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